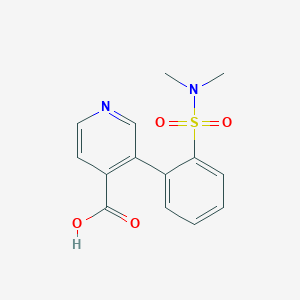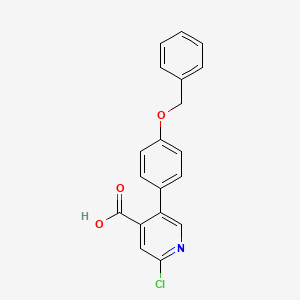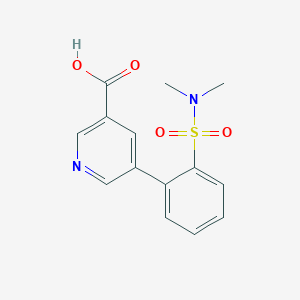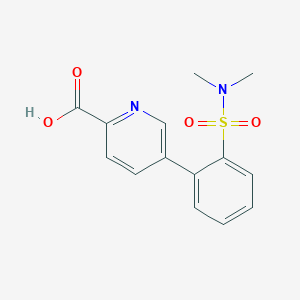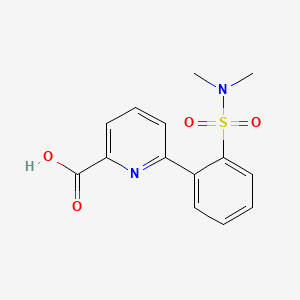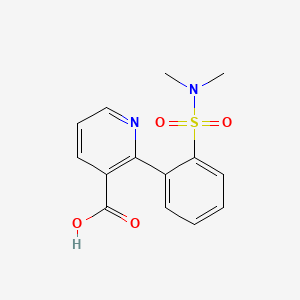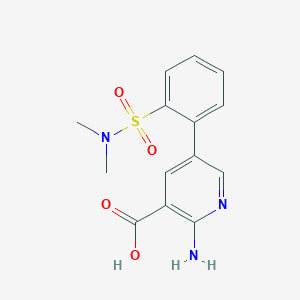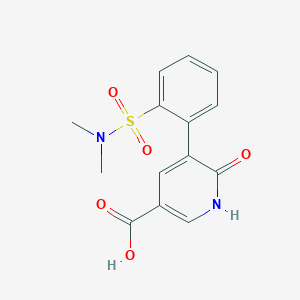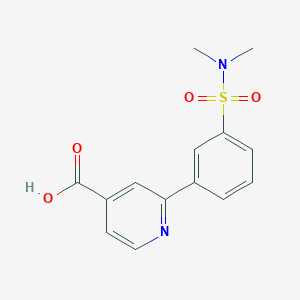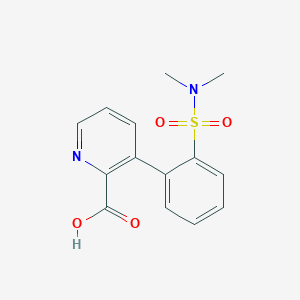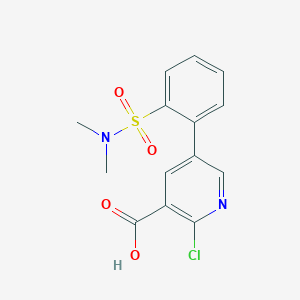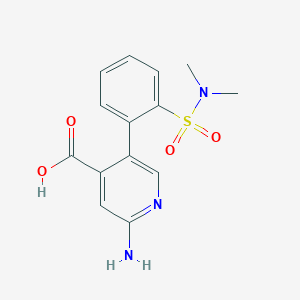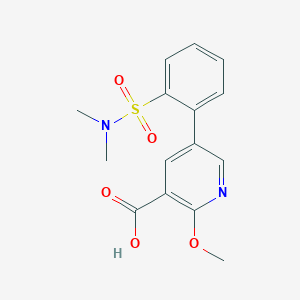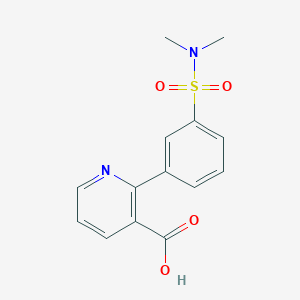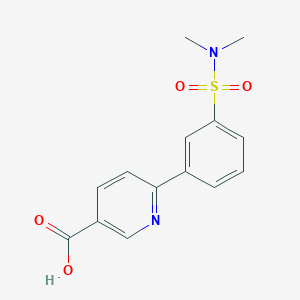
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DMSPNA) is a compound that has been studied extensively due to its potential applications in a variety of fields. It is a derivative of nicotinic acid, a compound found in many foods and used in the treatment of dyslipidemia. 6-DMSPNA is a lipophilic molecule that has been found to possess a variety of pharmacological activities. This includes anti-inflammatory, anti-oxidative, anti-allergic, and anti-cancer properties. Additionally, 6-DMSPNA has been found to have a variety of potential applications in scientific research, including its use as a tool to study the effects of drugs on cells and tissues.
作用機序
The exact mechanism of action of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed that 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% interacts with various receptors in the body, including nicotinic acid receptors, to produce its pharmacological effects. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have an anti-inflammatory effect, which is believed to be mediated by its interaction with inflammatory mediators.
Biochemical and Physiological Effects
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as anti-oxidative, anti-allergic, and anti-cancer properties. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a variety of effects on the metabolism of cells and tissues. It has been found to have an effect on the metabolism of lipids, proteins, and carbohydrates. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have an effect on the metabolism of neurotransmitters.
実験室実験の利点と制限
One of the advantages of using 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is that it is a lipophilic molecule, which makes it easy to dissolve in a variety of solvents. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in laboratory experiments is that it can be toxic at high concentrations. Therefore, it is important to use the appropriate safety precautions when handling 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%.
将来の方向性
There are a variety of potential future directions for the use of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. One potential direction is to further explore its potential applications in drug discovery and development. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the metabolism of cells and tissues. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the immune system and the nervous system. Finally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on the growth and proliferation of cancer cells.
合成法
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-N,N-dimethylsulfamoylphenylacetic acid with nicotinic acid in the presence of an acid catalyst. This reaction results in the formation of 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. Other methods involve the use of different catalysts and solvents, as well as the use of different starting materials.
科学的研究の応用
6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a variety of potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on cells and tissues. For example, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the growth and proliferation of cancer cells. Additionally, 6-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the immune system and the nervous system. It has also been used to study the effects of drugs on the metabolism of cells and tissues.
特性
IUPAC Name |
6-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-7-6-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKIVHEYSOZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

